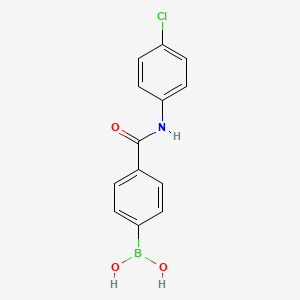
Acide 4-(4-chlorophénylcarbamoyl)phénylboronique
Vue d'ensemble
Description
“4-(4-Chlorophenylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C13H11BClNO3 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenylcarbamoyl)phenylboronic acid” consists of 13 carbon atoms, 11 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The molecular weight of this compound is 275.5 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Chlorophenylcarbamoyl)phenylboronic acid” are not detailed in the search results, it’s known that boronic acids like this one can be used as reactants in palladium-catalyzed direct arylation .
Physical and Chemical Properties Analysis
“4-(4-Chlorophenylcarbamoyl)phenylboronic acid” has a melting point of 248-250°C and a predicted density of 1.38±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Applications De Recherche Scientifique
Applications diagnostiques
Les acides phénylboroniques (PBA) sont connus pour leur capacité à former des complexes réversibles avec les polyols, y compris les sucres. Cette propriété est utilisée dans les applications diagnostiques, en particulier dans le développement de capteurs pour la surveillance du glucose, qui est cruciale pour la gestion du diabète . L’interaction du composé avec l’acide sialique ouvre également des possibilités pour la détection des biomarqueurs du cancer .
Applications thérapeutiques
La formation de complexes réversibles caractéristique des PBA est également explorée pour des applications thérapeutiques. Par exemple, ils peuvent être utilisés pour créer des promédicaments qui libèrent des agents actifs en réponse à des niveaux élevés de glucose, offrant une approche ciblée pour le traitement de maladies comme le diabète .
Systèmes d’administration de médicaments
Acide 4-(4-chlorophénylcarbamoyl)phénylboronique : peut être incorporé dans des systèmes d’administration de médicaments pour améliorer la spécificité et l’efficacité du transport des médicaments. Sa partie acide boronique peut être conçue pour cibler les cellules cancéreuses ou les tissus ayant des concentrations élevées de diols ou de polyols, améliorant ainsi l’administration des agents chimiothérapeutiques .
Synthèse organique
En chimie organique, ce composé sert de réactif polyvalent pour la synthèse de diverses molécules contenant du bore. Il peut être utilisé dans les réactions de couplage de Suzuki, qui sont essentielles pour construire des structures organiques complexes, y compris les produits pharmaceutiques et les polymères .
Science des matériaux
Le groupe acide boronique de This compound est utile en science des matériaux pour la modification des surfaces et la création de matériaux fonctionnels. Il peut être utilisé pour fixer des molécules organiques à des oxydes métalliques ou pour modifier des surfaces de polymères .
Chimie analytique
Ce composé trouve des applications en chimie analytique où il peut être utilisé comme élément de reconnaissance moléculaire. Sa capacité à se lier à des molécules spécifiques le rend adapté à une utilisation en chromatographie et en spectrométrie de masse pour la détection sélective de composés .
Études biologiques
La capacité du composé à interagir avec diverses molécules biologiques permet son utilisation dans l’étude des interactions protéines-glucides. Il peut être utilisé comme sonde pour comprendre les mécanismes de la reconnaissance et de la signalisation cellulaires .
Surveillance environnementale
This compound : peut être utilisé dans la surveillance environnementale pour détecter les polluants qui présentent des groupes diol. Ses propriétés de liaison sélective en font un excellent candidat pour des applications de détection dans l’analyse de la contamination de l’eau et des sols .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(4-Chlorophenylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The interaction between 4-(4-Chlorophenylcarbamoyl)phenylboronic acid and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other proteins and biomolecules, including glycoproteins and cell surface receptors, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact gene expression by modulating transcription factors and epigenetic regulators .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid to serine proteases and other enzymes involves the formation of a reversible covalent bond with the active site residues, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of reactive species. Long-term exposure to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid has been shown to result in sustained enzyme inhibition and altered cellular functions, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily exerts its effects through enzyme inhibition and modulation of cell signaling pathways. At higher doses, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-(4-Chlorophenylcarbamoyl)phenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can bind to various intracellular proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through targeting signals and post-translational modifications. The localization of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
[4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSKPWDDNXYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657083 | |
| Record name | {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-02-5 | |
| Record name | B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


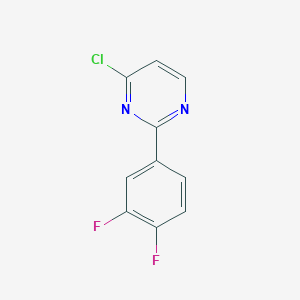
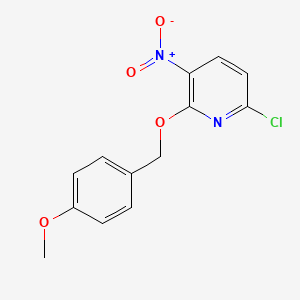

![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)

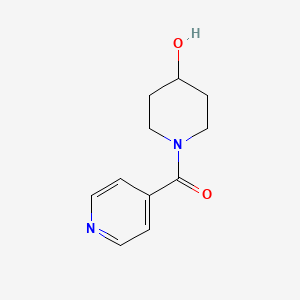
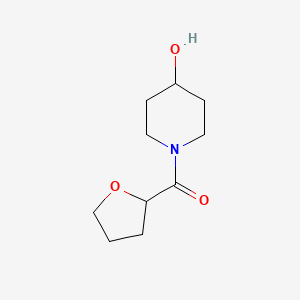
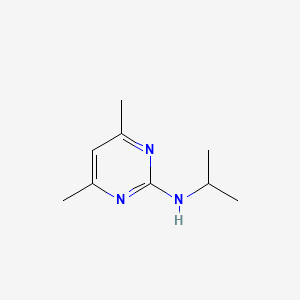
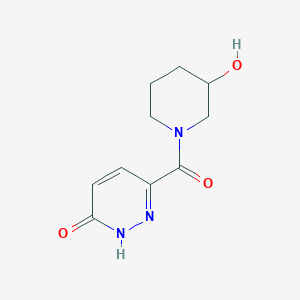

![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
